molecular formula C41H66O13 B568928 紫愚苷 I CAS No. 35286-58-9

紫愚苷 I

货号 B568928
CAS 编号: 35286-58-9
分子量: 766.966
InChI 键: WCHBFWOEFOZHMK-MLHVESHNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ziyuglycoside I is a triterpenoid saponin found in Sanguisorba officinalis. It has diverse biological activities, including the ability to increase the synthesis of type I collagen in CCD-1064Sk human fibroblast cells in a concentration-dependent manner . It also inhibits the proliferation of MDA-MB-231 breast cancer cells . Ziyuglycoside I has been found to have anti-wrinkle activity and has been used as a cosmeceutical ingredient .


Synthesis Analysis

Ziyuglycoside I is isolated from the Sanguisorba officinalis root extract. The extraction process involves solvent fractionation, column chromatography, and recrystallization . The final extracts are analyzed using liquid chromatography with tandem mass spectrometry .


Molecular Structure Analysis

Ziyuglycoside I has a molecular formula of C41H66O13, an average mass of 766.955 Da, and a monoisotopic mass of 766.450317 Da .


Chemical Reactions Analysis

Ziyuglycoside I has been found to increase the expression of type I collagen in a dose-dependent manner . It also has free radical scavenging activity and elastase inhibitory activity .


Physical And Chemical Properties Analysis

Ziyuglycoside I is a solid substance . More detailed physical and chemical properties are not available in the search results.

科学研究应用

  1. 抗癌作用:紫愚苷 I 已显示出显着的抗癌活性。在乳腺癌细胞系中,它通过 ROS/JNK 通路诱导细胞周期停滞和凋亡(Zhu 等,2014)。类似地,它通过涉及线粒体通路的细胞周期停滞和凋亡抑制人乳腺癌细胞的生长(Zhu 等,2013)。另一项研究报告了它通过激活 p53 对人视网膜母细胞瘤细胞的凋亡作用(Zhu 等,2018)

  2. 药代动力学和代谢:紫愚苷 I 及其代谢物紫愚苷 II 在大鼠中的药代动力学特征已被确定,提供了对其分布和排泄的见解(Li 等,2018)。对其在大鼠肝脏、肠道菌群、排泄物和组织中的代谢物的全面研究进一步阐明了该药物的代谢途径(Wang 等,2016)

  3. 在骨髓抑制中的治疗应用:紫愚苷 I 已被纳入 TPGS 修饰的长循环脂质体中,以增强对骨髓抑制的治疗,显示出保护造血干细胞和增加白细胞的希望(Song 等,2021)

  4. 其他治疗用途:紫愚苷 I 已被评估在护肤品中潜在的抗光老化作用,显示出防止 UVB 诱导损伤的希望(Yun 等,2019)。此外,其在调节 Th17/Treg 平衡中的作用表明在胶原诱导关节炎等自身免疫疾病中具有潜在的治疗作用(Wang 等,2022)

属性

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O13/c1-20-10-15-41(35(49)54-34-31(48)29(46)28(45)23(18-42)52-34)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-33-30(47)27(44)22(43)19-51-33/h8,20,22-34,42-48,50H,9-19H2,1-7H3/t20-,22+,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,37+,38-,39-,40-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHBFWOEFOZHMK-MLHVESHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ziyuglycoside I

Q & A

Q1: How does Ziyuglycoside I exert its anti-tumor effects?

A1: Research suggests that Ziyuglycoside I inhibits the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells [, , , ]. This effect is attributed to multiple mechanisms:

  • Induction of cell cycle arrest: Ziyuglycoside I induces G2/M phase arrest, halting cell cycle progression and preventing tumor growth [].
  • Intrinsic and extrinsic apoptosis: It activates both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways, ultimately leading to cancer cell death [, ].
  • Upregulation of p53: Ziyuglycoside I increases the expression and stability of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis. This upregulation is achieved through downregulation of pS166-Mdm2 and upregulation of phosphorylated and acetylated p53 [, ].

Q2: What is the role of Ziyuglycoside I in hematopoiesis?

A2: Studies demonstrate that Ziyuglycoside I exhibits hematopoietic activity, promoting the production of blood cells [, , ]. The mechanisms underlying this effect include:

  • Promotion of hematopoietic stem cell (HSC) survival: Ziyuglycoside I enhances HSC survival through the activation of focal adhesion kinase (FAK) and extracellular signal-regulated kinase 1/2 (Erk1/2) signaling pathways [, ].
  • Modulation of cytokine production: It downregulates the secretion of hematopoiesis-suppressive cytokines, such as macrophage inflammatory protein 2 (MIP-2), platelet factor 4 (PF4), and P-selectin, in the bone marrow [].
  • Promotion of autophagy: Research suggests that Ziyuglycoside I can promote autophagy in HSCs, contributing to its protective effects against myelosuppression [].

Q3: How does Ziyuglycoside I contribute to the treatment of rheumatoid arthritis?

A3: Ziyuglycoside I has shown promising results in alleviating symptoms of collagen-induced arthritis (CIA) in mice, a model for rheumatoid arthritis [, ]. The compound appears to:

  • Regulate Th17/Treg balance: Ziyu I reduces the differentiation of pro-inflammatory Th17 cells while promoting the activity of immunosuppressive Treg cells, contributing to a balanced immune response and reduced inflammation [].
  • Inhibit mTOR activation: It interacts with protein kinase B (Akt) to inhibit the activation of the mTOR pathway, a key regulator of T cell differentiation and function. This inhibition leads to decreased Th17 cell differentiation and reduced inflammation [].
  • Inhibit plasma cell expansion: Ziyu I may also exert its anti-arthritic effects by inhibiting the expansion of plasma cells, specialized immune cells that produce antibodies, potentially contributing to the reduction of inflammation and joint damage [].

Q4: What is the molecular formula and weight of Ziyuglycoside I?

A4: The molecular formula of Ziyuglycoside I is C51H82O23, and its molecular weight is 1047.2 g/mol [, , ].

Q5: What analytical methods are commonly employed for the characterization and quantification of Ziyuglycoside I?

A5: Several analytical techniques are used to characterize and quantify Ziyuglycoside I:

  • High-performance liquid chromatography (HPLC): HPLC coupled with various detectors, such as evaporative light scattering detection (ELSD) [] or mass spectrometry (MS) [, , , ], is frequently used to separate and quantify Ziyuglycoside I in complex mixtures.
  • Ultra-high-performance liquid chromatography (UHPLC): UHPLC-MS/MS offers enhanced sensitivity and resolution for the analysis of Ziyuglycoside I and its metabolites in biological samples [, , ].
  • Spectroscopy: Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for structural elucidation and confirmation of Ziyuglycoside I [, , ].

Q6: What are the key considerations for analytical method validation for Ziyuglycoside I?

A6: Validation of analytical methods for Ziyuglycoside I involves assessing parameters such as:

  • Linearity: Evaluating the linear relationship between the analyte concentration and the detector response [, , ].
  • Accuracy: Determining the closeness of the measured values to the true value [, , ].
  • Precision: Assessing the degree of agreement among repeated measurements [, , ].
  • Recovery: Evaluating the efficiency of analyte extraction from the sample matrix [, , ].
  • Specificity: Ensuring that the method selectively measures Ziyuglycoside I in the presence of other components [, ].

Q7: What is the bioavailability of Ziyuglycoside I?

A7: Ziyuglycoside I exhibits low oral bioavailability, estimated at 2.6% []. This low bioavailability is attributed to its poor solubility and permeability [].

Q8: What strategies have been explored to enhance the bioavailability of Ziyuglycoside I?

A8: To improve its bioavailability, researchers have investigated several formulation and drug delivery strategies:

  • Self-microemulsifying drug delivery systems (SMEDDS): ZgI-loaded SMEDDS significantly enhanced the solubility, intestinal absorption, and oral bioavailability of Ziyuglycoside I, resulting in a 6.94-fold increase in absolute bioavailability compared to the free drug [].
  • TPGS-modified long-circulating liposomes: Incorporating Ziyuglycoside I into TPGS-modified liposomes enhanced its encapsulation efficiency, prolonged its half-life, and improved its therapeutic efficacy in treating myelosuppression [].
  • Gold nanoparticles: Coating gold nanoparticles with SH-PEG-NH2 and loading them with Ziyuglycoside I showed enhanced autophagy promotion in hematopoietic stem cells, highlighting their potential for myelosuppression therapy [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。